molecular formula C17H20BrNO3S B12480595 3-bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide

3-bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide

Cat. No.: B12480595
M. Wt: 398.3 g/mol
InChI Key: QNRKEAJXWPBMER-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C17H20BrNO3S This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring, along with a phenylbutan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as potassium carbonate or sodium hydroxide, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-bromo-4-formyl-N-(4-phenylbutan-2-yl)benzenesulfonamide, while reduction of the bromine atom can produce 4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide .

Scientific Research Applications

3-Bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenylbutan-2-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxy-N-phenylbenzamide: Similar in structure but lacks the phenylbutan-2-yl group.

    3-Bromo-4-methoxybenzaldehyde: Contains a formyl group instead of the sulfonamide group.

    4-Methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide: Lacks the bromine atom.

Uniqueness

The uniqueness of 3-bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20BrNO3S

Molecular Weight

398.3 g/mol

IUPAC Name

3-bromo-4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H20BrNO3S/c1-13(8-9-14-6-4-3-5-7-14)19-23(20,21)15-10-11-17(22-2)16(18)12-15/h3-7,10-13,19H,8-9H2,1-2H3

InChI Key

QNRKEAJXWPBMER-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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